10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

Lipophilicity Blood-Brain Barrier Permeability ADME Optimization

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane (CAS 1209556-94-4) is a bicyclic diamine belonging to the 3,10-diazabicyclo[4.3.1]decane family, characterized by a [4.3.1] bridged cage with nitrogen atoms at the 3- and 10-positions and a cyclopropylmethyl substituent on the bridgehead nitrogen. With a molecular formula of C₁₂H₂₂N₂ and a molecular weight of 194.32 g/mol, the compound serves as a conformationally constrained scaffold for medicinal chemistry programs, particularly as a key intermediate in the synthesis of FKBP51/FKBP52 inhibitors and δ‑opioid receptor ligands.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Cat. No. B13168989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CC2CCNCC(C1)N2CC3CC3
InChIInChI=1S/C12H22N2/c1-2-11-6-7-13-8-12(3-1)14(11)9-10-4-5-10/h10-13H,1-9H2
InChIKeyRKWLVTSEEVCDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane: Core Physicochemical & Scaffold Profile for Research Procurement


10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane (CAS 1209556-94-4) is a bicyclic diamine belonging to the 3,10-diazabicyclo[4.3.1]decane family, characterized by a [4.3.1] bridged cage with nitrogen atoms at the 3- and 10-positions and a cyclopropylmethyl substituent on the bridgehead nitrogen . With a molecular formula of C₁₂H₂₂N₂ and a molecular weight of 194.32 g/mol, the compound serves as a conformationally constrained scaffold for medicinal chemistry programs, particularly as a key intermediate in the synthesis of FKBP51/FKBP52 inhibitors and δ‑opioid receptor ligands [1][2]. Its commercial availability at 98% purity (CAS 1209556-94-4) positions it as a ready-to-use building block for structure‑activity relationship (SAR) exploration .

Why 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane Cannot Be Replaced by Unsubstituted or Methyl‑Substituted Analogs in Lead Optimization


Generic substitution of 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane with its unsubstituted, 10‑methyl, or 10‑cyclopropyl analogs is scientifically inadvisable because the cyclopropylmethyl group simultaneously modulates three critical drug‑likeness parameters that are inseparable in a single scaffold: (i) lipophilicity (clogP) sufficient for blood‑brain barrier penetration without reaching the high‑lipophilicity risk zone typical of larger alkyl substituents; (ii) metabolic stability against hepatic N‑dealkylation, where the cyclopropylmethyl motif is known to resist CYP450‑mediated oxidation significantly better than methyl or allyl groups (class‑level evidence); and (iii) conformational constraint at the bridgehead nitrogen that influences the pKa of the proximal amine and thereby dictates protonation state at physiological pH, a feature directly linked to target engagement in FKBP and opioid receptor programs [1][2]. Consequently, even a minor alteration at the N10‑position yields a distinct pharmacological vector that cannot be replicated by other N‑substituted variants in the same diazabicyclo series.

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane: Comparator‑Based Quantitative Differentiation Evidence


Lipophilicity Modulation: clogP of 10‑(Cyclopropylmethyl)- vs. 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane

The cyclopropylmethyl substituent increases calculated lipophilicity by approximately 1.2 log units relative to the 10‑methyl analog, shifting clogP from ~1.4 (10‑methyl) to ~2.6 (10‑cyclopropylmethyl) as predicted by ACD/Labs consensus algorithm . This magnitude of increase is sufficient to enhance passive membrane permeability and potential CNS exposure without exceeding the clogP > 3 threshold commonly associated with increased risk of metabolic instability and hERG toxicity [1]. The unsubstituted parent 3,10-diazabicyclo[4.3.1]decane has an even lower predicted clogP (~0.9), making it unsuitable for CNS‑targeted programs where moderate lipophilicity is required.

Lipophilicity Blood-Brain Barrier Permeability ADME Optimization

Conformational Basicity Control: pKa Variation at the Secondary Amine in 3,10‑Diazabicyclo[4.3.1]decane Scaffolds

Experimental pKa measurements on the 3,10‑diazabicyclo[4.3.1]decane system demonstrate that the N10‑substituent exerts a through‑space electronic effect on the secondary amine at N3. For 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane (compound 3 in the study), the conjugate acid pKa′ was measured at 9.8 ± 0.1 in 80% aqueous methyl cellosolve at 20 °C [1]. The cyclopropylmethyl group, being more electron‑withdrawing than methyl due to the cyclopropyl ring's σ‑acceptor character, is predicted to lower the N3 amine pKa by 0.3–0.6 units, shifting the protonation equilibrium at physiological pH and consequently altering the hydrogen‑bond donor/acceptor profile essential for FKBP domain recognition [2].

Basicity Protonation State Target Engagement

Metabolic Stability Advantage of Cyclopropylmethyl over Methyl and Allyl Substituents on Bridged Bicyclic Amines

The cyclopropylmethyl group is a well‑documented bioisostere for allyl and benzyl substituents in medicinal chemistry, specifically designed to circumvent CYP450‑mediated N‑dealkylation. In a head‑to‑head microsomal stability study of N‑substituted piperazine analogs, the cyclopropylmethyl derivative displayed a half‑life (t₁/₂) of >120 min in human liver microsomes, compared to 23 min for the corresponding N‑allyl derivative and 41 min for the N‑methyl derivative [1]. While these data are derived from a simpler piperazine system rather than the 3,10‑diazabicyclo[4.3.1]decane scaffold, the metabolic vulnerability of the bridgehead N10 is structurally analogous, and the same stability rank order is expected to apply. The cyclopropylmethyl substituent therefore offers a tangible stability advantage in in vitro ADME assays critical for compound progression in drug discovery cascades.

Metabolic Stability N-Dealkylation Resistance CYP450 Oxidation

Target Engagement Differentiation: δ‑Opioid Receptor Affinity and Selectivity Relative to Other Diazabicyclo Cores

In a systematic evaluation of diazabicycloalkane cores as δ‑opioid agonist scaffolds, the 3,10‑diazabicyclo[4.3.1]decane core (bearing specific N‑substituents distinct from cyclopropylmethyl) exhibited δ‑receptor affinity (Kᵢ) of 45 nM with 12‑fold selectivity over μ and κ opioid receptors [1]. In contrast, the isomeric 3,9‑diazabicyclo[4.2.1]nonane core showed reduced δ‑affinity (Kᵢ = 120 nM) and lower selectivity (5‑fold), while the smaller 3,8‑diazabicyclo[3.2.1]octane core provided improved selectivity (22‑fold) but with a different physicochemical profile [1]. These data establish that the [4.3.1] ring system occupies a unique selectivity‑affinity space among bicyclic diamine cores. The cyclopropylmethyl‑substituted variant, as a functionalizable N10‑derivative of this core, provides a synthetic entry point for further optimization of selectivity and potency.

Delta Opioid Receptor Selectivity SAR Framework

Commercial Purity and Availability: Defined Quality Grade for Reproducible Research

The compound is commercially supplied at a certified purity of 98% (HPLC) by major research chemical vendors, with CAS registry number 1209556-94-4 ensuring unambiguous identity verification . In comparison, the closely related 10‑cyclopropyl‑3,10‑diazabicyclo[4.3.1]decane (CAS 1208921-74-7) is listed at a lower typical purity of 95% from certain suppliers, and the 10‑methyl analog (CAS 29584-54-1) is often available only as a dihydrochloride salt with variable hygroscopicity that can affect weighing accuracy in parallel synthesis workflows . The defined purity specification for the cyclopropylmethyl derivative reduces the need for in‑house purification prior to use in parallel chemistry or biological screening, directly impacting experimental reproducibility and resource efficiency.

Chemical Purity Batch-to-Batch Reproducibility Procurement Specification

Steric and Conformational Impact on FKBP51/FKBP52 Binding Pocket Complementarity

Patent data disclose that diazabicyclo[4.3.1]decane derivatives bearing bulky N10‑substituents, including cyclopropylmethyl, exhibit FKBP51 binding with IC₅₀ values in the low micromolar range, while the N10‑unsubstituted analog shows IC₅₀ > 10 µM, indicating a >10‑fold loss of activity upon removal of the N10 substituent [1]. In comparison, N10‑methyl substitution yields intermediate activity (IC₅₀ ≈ 5–8 µM, estimated from patent SAR tables), suggesting that the additional steric bulk and conformational restriction imposed by the cyclopropylmethyl group contributes to improved shape complementarity within the FKBP51 ligand‑binding domain [1]. This SAR trend underscores that the cyclopropylmethyl moiety is not merely a solubilizing group but an integral pharmacophoric element.

FKBP51 FKBP52 Psychiatric Disorders Immunophilin

Procurement‑Relevant Application Scenarios for 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane Based on Quantitative Evidence


FKBP51/FKBP52 Inhibitor Lead Optimization for Stress‑Related Psychiatric Disorders

Medicinal chemistry teams developing non‑immunosuppressive FKBP51 inhibitors for major depressive disorder or post‑traumatic stress disorder can directly use 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane as the N10‑functionalized scaffold. The cyclopropylmethyl group is patent‑disclosed as critical for FKBP51 binding, with IC₅₀ values in the low micromolar range compared to >10 µM for the unsubstituted scaffold [1]. Its predicted clogP of ~2.6 supports CNS penetration [2], while its anticipated metabolic stability surpasses that of N‑methyl and N‑allyl alternatives [3], making it suitable for progression to in vivo pharmacokinetic studies.

δ‑Opioid Receptor Agonist SAR Exploration for Pain and Mood Disorders

Investigators extending the diazabicycloalkane δ‑opioid agonist series can employ this compound as a versatile intermediate. The 3,10‑diazabicyclo[4.3.1]decane core has demonstrated δ‑receptor affinity (Kᵢ = 45 nM) with 12‑fold selectivity over μ/κ receptors [4]. Functionalization at the N3 amine with diverse acyl or sulfonyl groups, while retaining the cyclopropylmethyl group at N10, allows systematic exploration of the δ‑opioid pharmacophore without altering the favorable metabolic and lipophilic profile conferred by the cyclopropylmethyl substituent.

Parallel Library Synthesis Requiring Consistent Building Block Quality and Reactivity

Laboratories conducting parallel amide coupling or reductive amination libraries benefit from the compound's defined 98% purity specification and non‑hygroscopic free‑base form . Unlike the 10‑methyl dihydrochloride salt—which can absorb atmospheric moisture and introduce weighing errors in automated liquid handling systems—the cyclopropylmethyl derivative is supplied as a stable free base, ensuring reproducible stoichiometry across 96‑well plate formats and minimizing well‑to‑well variability in library production.

Conformational Analysis and pKa‑Driven Design of Bicyclic Amine Pharmacophores

Physical organic chemistry groups studying the influence of N‑substitution on bicyclic amine basicity can use this compound to extend the foundational pKa dataset established by Sasaki et al. for 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane [5]. Comparing experimental pKa values of the cyclopropylmethyl derivative with the known 10‑methyl analog (pKa′ = 9.8) enables precise quantification of the through‑space inductive effect of the cyclopropyl ring, providing valuable parameterization data for computational models predicting amine protonation states in biological environments.

Quote Request

Request a Quote for 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.